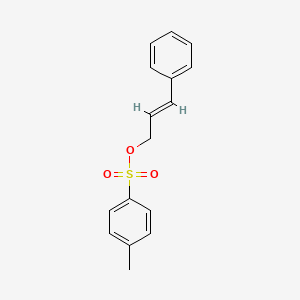
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters. This compound is characterized by the presence of a phenylpropene moiety and a methylbenzene sulfonate group. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate typically involves the esterification of (2E)-3-phenylprop-2-en-1-ol with 4-methylbenzene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield (2E)-3-phenylprop-2-en-1-ol and 4-methylbenzene-1-sulfonic acid.
Oxidation: The phenylpropene moiety can undergo oxidation reactions to form corresponding epoxides or diols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at room temperature.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide. The reactions are usually conducted at elevated temperatures (50-100°C).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate are used. The reactions are carried out in solvents like dichloromethane or acetone at low temperatures (0-25°C).
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylpropene derivatives.
Hydrolysis: Products are (2E)-3-phenylprop-2-en-1-ol and 4-methylbenzene-1-sulfonic acid.
Oxidation: Products include epoxides and diols of the phenylpropene moiety.
Aplicaciones Científicas De Investigación
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The phenylpropene moiety can undergo electrophilic addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzoate: Similar structure but with a benzoate group instead of a sulfonate group.
(2E)-3-phenylprop-2-en-1-yl 4-methylphenyl ether: Similar structure but with an ether linkage instead of an ester linkage.
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzamide: Similar structure but with an amide group instead of a sulfonate group.
Uniqueness
(2E)-3-phenylprop-2-en-1-yl 4-methylbenzene-1-sulfonate is unique due to the presence of the sulfonate ester group, which imparts distinct reactivity and solubility properties. The sulfonate group is a strong electron-withdrawing group, making the compound more reactive towards nucleophiles compared to its analogs with benzoate, ether, or amide groups. This unique reactivity makes it a valuable intermediate in various synthetic applications.
Propiedades
Número CAS |
19627-30-6 |
|---|---|
Fórmula molecular |
C16H16O3S |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
[(E)-3-phenylprop-2-enyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H16O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-5-8-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b8-5+ |
Clave InChI |
ADTMITDBGCYTKC-VMPITWQZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC/C=C/C2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


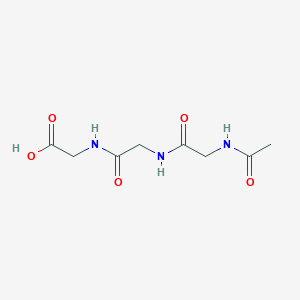
![Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride](/img/structure/B13571024.png)
![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride](/img/structure/B13571042.png)
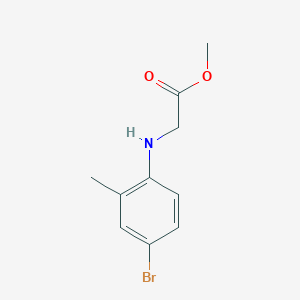
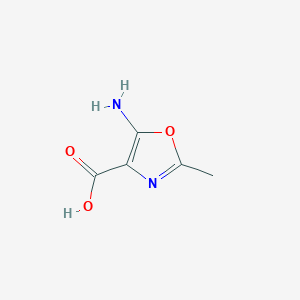

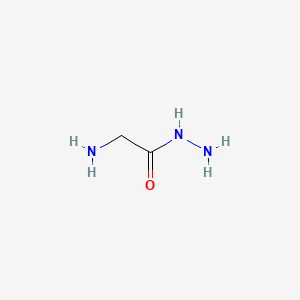
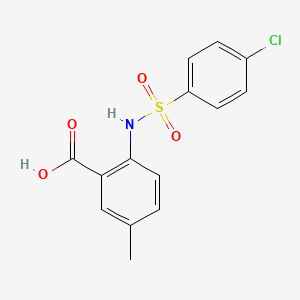
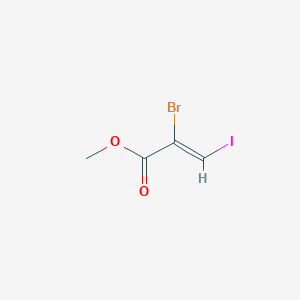
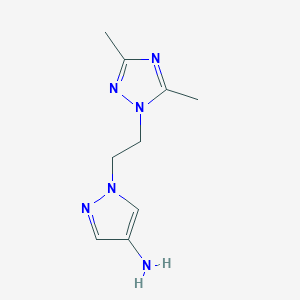
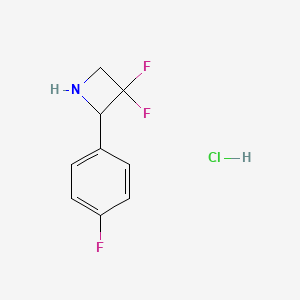
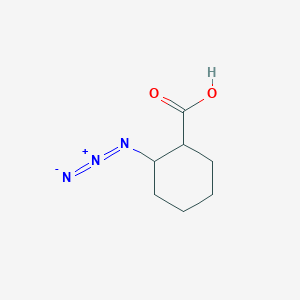
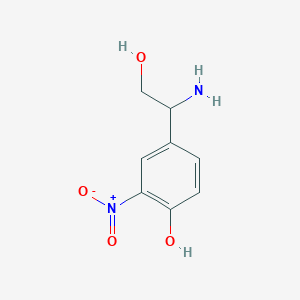
![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)
